NH2-C6-NH-Boc
Description
Significance of Bifunctional Building Blocks in Contemporary Synthesis
Bifunctional building blocks are organic compounds that possess two reactive functional groups. fiveable.me These molecules are of particular interest in drug design and organic synthesis for several reasons. enamine.net Firstly, they can act as linkers, tethering two distinct molecular fragments. enamine.net Secondly, the unreacted functional group can participate in important interactions with biological targets. enamine.net Lastly, many bifunctional building blocks can undergo cyclization reactions, enabling the rapid synthesis of heterocyclic compounds. enamine.netnih.gov
The presence of two functional groups, often at opposite ends of the molecule, allows for their participation in step-growth polymerization to form linear polymers or cross-linked networks. fiveable.me Common examples of such monomers include diols, dicarboxylic acids, and diamines, which are fundamental to the synthesis of polyesters, polyamides, and polyurethanes. fiveable.me The ability to introduce specific functionalities into a molecule in a controlled manner is a cornerstone of modern synthetic chemistry, and bifunctional building blocks are instrumental in achieving this.
Evolution of N-Protected Diamines in Organic Chemistry
The use of protecting groups is a critical strategy in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org For amines, their inherent basicity and nucleophilicity often necessitate protection during synthetic sequences to prevent unwanted side reactions. researchgate.net This has led to the development of a wide array of nitrogen protecting groups.
Historically, simple acyl groups were used, but their removal often required harsh conditions. The evolution of protecting group chemistry led to the development of carbamates, such as the tert-butyloxycarbonyl (Boc) group. slideshare.net The Boc group is widely favored because it is stable to many reaction conditions but can be readily removed under acidic conditions. nih.gov
The development of N-protected diamines, where one amino group is selectively protected, was a significant advancement. This allows for the sequential functionalization of the two amino groups, providing a powerful tool for the synthesis of complex polyamines and other nitrogen-containing compounds. The synthesis of chiral diamines from natural amino acids has further expanded the utility of these building blocks in asymmetric synthesis. mdpi.com
Research Scope and Paradigms for N-Boc-1,6-diaminohexane
N-Boc-1,6-diaminohexane serves as a linear six-carbon spacer, a crucial component in various synthetic applications. fishersci.atchemicalbook.com Its utility spans several research areas:
Polymer Chemistry: It is a key monomer in the synthesis of biodegradable polymers like poly(disulfide amine)s, which are investigated for gene delivery systems. sigmaaldrich.com
Drug Delivery: The compound is incorporated into self-assembling systems, such as micelles and nanogels, for the targeted delivery of therapeutic agents.
Biomedical Imaging: It is used in the synthesis of contrast agents for magnetic resonance imaging (MRI).
Materials Science: N-Boc-1,6-diaminohexane is employed in the creation of self-assembled monolayers (SAMs) that can resist protein adsorption and in the development of corrosion inhibitors. chemicalbook.com
Biosensors: It is a component in the synthesis of molecules used in the design of electrochemical immunosensors. chemicalbook.comsigmaaldrich.com
The primary paradigm for its use involves leveraging the free primary amine for an initial reaction, followed by the deprotection of the Boc-protected amine to reveal a second primary amine for subsequent functionalization. This orthogonal protection strategy is fundamental to its application in building complex molecular architectures.
Historical Context of Amino Protection Strategies Relevant to N-Boc-1,6-diaminohexane
The concept of protecting functional groups is a cornerstone of modern organic synthesis. wikipedia.org In the context of amines, early methods involved acylation to form amides. While effective at masking the amine's reactivity, the cleavage of the amide bond often required harsh conditions that were incompatible with sensitive molecules. slideshare.net
A significant breakthrough came with the introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis. This was one of the first protecting groups that could be removed under mild conditions (hydrogenolysis).
The development of the tert-butyloxycarbonyl (Boc) group by McKay and Albertson in the 1950s provided a valuable alternative. The Boc group is stable to a wide range of nucleophilic and basic conditions but is easily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov This acid-lability, combined with its stability under other conditions, makes it an "orthogonal" protecting group to many others, a concept crucial in complex multi-step syntheses. wikipedia.org The widespread adoption of the Boc group, particularly in solid-phase peptide synthesis developed by R. Bruce Merrifield, revolutionized the field. wikipedia.org The application of this protection strategy to diamines like 1,6-diaminohexane led to the creation of versatile bifunctional reagents like N-Boc-1,6-diaminohexane, which combines the utility of a flexible linker with the strategic advantages of Boc protection.
Interactive Data Tables
Properties of N-Boc-1,6-diaminohexane
| Property | Value | Source(s) |
| CAS Number | 51857-17-1 | fishersci.atfishersci.ca |
| Molecular Formula | C₁₁H₂₄N₂O₂ | fishersci.ca |
| Molecular Weight | 216.325 g/mol | fishersci.at |
| Appearance | Clear colorless to pale yellow liquid or viscous liquid | thermofisher.com |
| Density | 0.965 g/mL at 20 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.462 | sigmaaldrich.com |
| Boiling Point | 106–110 °C (0.3 mmHg) | |
| Solubility | Soluble in dichloromethane (B109758) and ethyl acetate (B1210297) | fishersci.atchemicalbook.com |
Research Applications of N-Boc-1,6-diaminohexane
| Application Area | Specific Use | Source(s) |
| Polymer Chemistry | Synthesis of biodegradable poly(disulfide amine)s for gene delivery. | sigmaaldrich.com |
| Drug Delivery | Incorporation into amphiphilic prodrugs and hyaluronic acid-based nanogels. | |
| Biomedical Imaging | Synthesis of poly(L-glutamic acid) gadolinium chelates for MRI contrast agents. | |
| Materials Science | Creation of self-assembled monolayers (SAMs) and corrosion inhibitors. | chemicalbook.com |
| Biosensors | Synthesis of electrochemical immunosensors. | chemicalbook.comsigmaaldrich.com |
| Organic Synthesis | Used as a C6-spacer and to prepare 1,3-Bis[6-(Boc-amino)hexyl]urea. | fishersci.atchemicalbook.comfishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-aminohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPDKXEHIRFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369777 | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51857-17-1 | |
| Record name | N-BOC-1,6-diaminohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51857-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,6-diaminohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-aminohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Selective Strategies for N Boc 1,6 Diaminohexane
Mono-Protection of 1,6-Diaminohexane: Principles and Challenges
The core challenge in the synthesis of N-Boc-1,6-diaminohexane lies in preventing the formation of the di-protected byproduct, N,N'-bis-Boc-1,6-diaminohexane. Since both primary amino groups in 1,6-diaminohexane have similar reactivity, the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc anhydride), does not inherently differentiate between them. This can lead to a statistical mixture of unprotected, mono-protected, and di-protected diamine, necessitating careful control of reaction conditions to favor the desired mono-protected product. sigmaaldrich.com
Selective N-Boc Protection using Di-tert-butyl Dicarbonate (Boc Anhydride)
The most common and well-documented method for the synthesis of N-Boc-1,6-diaminohexane involves the direct reaction of 1,6-diaminohexane with di-tert-butyl dicarbonate (Boc anhydride). google.com The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and the relative ease of its removal under acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of a carbamate (B1207046).
A critical aspect of achieving mono-selectivity is the use of a large excess of the diamine relative to the Boc anhydride. This statistical control ensures that the Boc anhydride is more likely to react with an unprotected diamine molecule rather than the already mono-protected product.
Role of Bases (e.g., Triethylamine) and Solvents (e.g., Dichloromethane) in Selective Synthesis
The choice of base and solvent plays a crucial role in the selective synthesis of N-Boc-1,6-diaminohexane.
Bases , such as triethylamine (B128534) (TEA), are often employed to neutralize the acidic byproducts formed during the reaction. google.com This prevents the protonation of the unreacted amino groups, which would render them non-nucleophilic and halt the reaction.
Solvents like dichloromethane (B109758) (DCM) are frequently chosen for this reaction. google.com DCM is a relatively non-polar solvent that effectively dissolves the Boc anhydride. Its use helps to minimize side reactions and facilitate the purification process. Other solvents, such as methanol, have also been utilized, particularly in flow chemistry applications where solubility of all components is critical. sigmaaldrich.com The solubility of N-Boc-1,6-diaminohexane in dichloromethane and ethyl acetate (B1210297) is also a consideration for the workup and purification stages. fishersci.ie
Reaction Conditions and Optimization for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of N-Boc-1,6-diaminohexane. A widely adopted procedure involves dissolving 1,6-diaminohexane and triethylamine in dichloromethane and then slowly adding a solution of Boc anhydride. google.com
A typical molar ratio of 1,6-diaminohexane to triethylamine to Boc anhydride is 5:1:1. google.com The large excess of the diamine is the key to preventing the formation of the di-Boc derivative. The reaction is often carried out at room temperature and stirred overnight (12-16 hours) to ensure completion. google.com Upon completion, the reaction mixture is typically worked up by washing with water to remove the excess diamine and the triethylamine hydrochloride salt, followed by solvent evaporation to yield the product. google.com One documented synthesis using this method reported a yield of 73.0%. google.com
| Reactant/Reagent | Molar Ratio | Role |
| 1,6-Diaminohexane | 5 | Reactant, excess to favor mono-protection |
| Di-tert-butyl dicarbonate | 1 | Protecting agent |
| Triethylamine | 1 | Base to neutralize acidic byproducts |
| Dichloromethane | - | Solvent |
Catalytic and Solvent-Free Approaches for N-Boc Protection
In addition to the classical approach, newer methodologies focusing on catalysis and solvent-free conditions have been developed to improve the efficiency and environmental footprint of N-Boc protection of amines.
Copper Nanoparticle Catalysis for N-H Functionalization
Copper nanoparticles have emerged as effective catalysts for various organic transformations, including the N-Boc protection of amines. For instance, copper iodide nanoparticles (CuI-NPs) have been utilized as a recyclable catalyst for the N-tert-butoxycarbonylation of amines under solvent-free, mechanochemical conditions. niscpr.res.in This method offers advantages such as simplicity, shorter reaction times (5–15 minutes), and high product yields (82-92%). niscpr.res.in The proposed mechanism suggests that the highly polarized surface of the CuI-NPs facilitates the reaction. niscpr.res.in While this has been demonstrated for various amines, its specific application to 1,6-diaminohexane would require further investigation. Similarly, copper(II) tetrafluoroborate (B81430) has been shown to be a highly efficient catalyst for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature, preventing side reactions. researchgate.net
Organocatalysis (e.g., Guanidine (B92328) Hydrochloride) in Chemoselective N-Boc Protection
Organocatalysis provides a metal-free alternative for promoting chemical reactions. Guanidine hydrochloride has been reported as an effective organocatalyst for the chemoselective N-Boc protection of various amines, including the selective mono-N-Boc protection of diamines. researchgate.netresearchgate.net The reaction is typically carried out in ethanol (B145695) at a slightly elevated temperature (35–40°C) and yields the desired products efficiently without the formation of side products. researchgate.net Another example of an effective organocatalyst is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can act as both a solvent and a catalyst, enabling rapid and chemoselective mono-N-Boc protection of diverse amines at room temperature with excellent yields. organic-chemistry.orgthieme-connect.com
| Catalytic System | Conditions | Key Advantages |
| Copper Iodide Nanoparticles (CuI-NPs) | Solvent-free, mechanochemical | Fast reaction, high yield, recyclable catalyst niscpr.res.in |
| Guanidine Hydrochloride | Ethanol, 35–40°C | Chemoselective, no side products researchgate.net |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room temperature | Rapid, high yield, recyclable organic-chemistry.orgthieme-connect.com |
Green Chemistry Perspectives in Synthesis
The move towards environmentally sustainable chemical manufacturing has prompted the development of greener protocols for the synthesis of N-Boc protected amines. A notable advancement is the development of a catalyst-free, efficient, and green method for the chemoselective N-Boc protection of amines using glycerol (B35011) as a solvent at room temperature. researchgate.net This approach offers significant environmental and economic advantages by eliminating the need for traditional, often hazardous, solvents and catalysts. researchgate.net The benefits include ease of use, affordability, enhanced selectivity, and reduced energy consumption. researchgate.net
Furthermore, such green methods prevent the formation of common side products like isocyanates, urea (B33335), and N,N-di-Boc derivatives, which can complicate purification and reduce yield in other methods. researchgate.net The use of recyclable catalysts, such as 1,1,3,3-tetramethylguanidinium acetate under solvent-free conditions, also represents a significant step forward in sustainable synthesis, offering fast reaction rates and high yields. researchgate.net These methodologies align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents. researchgate.net
Alternative and Advanced Mono-Acylation Methods for 1,6-Diaminohexanes
Selective mono-acylation of symmetrical diamines like 1,6-diaminohexane is a crucial step in the synthesis of complex molecules for pharmaceuticals and materials science. researchgate.net Beyond the standard use of Boc-anhydride with excess diamine, several alternative and advanced methods have been developed to improve efficiency and selectivity.
One facile and cost-effective route involves differentiating the two amine groups by their basicity. researchgate.net In this method, one molar equivalent of hydrogen chloride (HCl) is added to the diamine in aqueous methanol. This protonates one amine group, forming an ammonium (B1175870) salt, while the other remains a free base. The subsequent addition of one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) leads to the selective acylation of the more nucleophilic free amine. researchgate.net This procedure is applicable to multigram scale synthesis and provides the mono-protected product efficiently. researchgate.net
A more advanced strategy employs supramolecular chemistry, using a macrocyclic receptor as a recyclable molecular container to protect one of the amine functionalities. ulb.ac.be This macrocycle selectively binds to one primary ammonium ion with high affinity, leaving the other amine group available for monofunctionalization. ulb.ac.be A key advantage of this system is the ability to control the protection and deprotection sequence through simple acid-base adjustments, which also allows for the recovery and recycling of the molecular container. ulb.ac.be
Other methods reported for the monoacylation of alkanediamines include the use of specific coupling agents like PyBOP-HOBt in the presence of a base such as DIEA, which has shown moderate to excellent yields. arkat-usa.org Additionally, techniques involving the reaction of phenyl esters with a phenyl carbonate as the acylation agent in the presence of water have been developed to achieve monoacylation. arkat-usa.org
Interactive Table: Comparison of Alternative Mono-Acylation Methods for 1,6-Diaminohexane
| Method | Key Reagents | Key Advantages | Source(s) |
|---|---|---|---|
| Acid/Base Differentiation | 1,6-Diaminohexane, HCl, (Boc)₂O, Methanol | Cost-effective, scalable, simple procedure. | researchgate.net |
| Supramolecular Protection | 1,6-Diaminohexane, Macrocyclic Receptor (e.g., Ox3), Acid, Base | High chemo- and iteroselectivity, recyclable protecting agent. | ulb.ac.be |
| Coupling Agent-Mediated | 1,6-Diaminohexane, Carboxylic Acid, PyBOP-HOBt, DIEA | Good to excellent yields for secondary diamines, moderate for primary. | arkat-usa.org |
| Phenyl Ester Method | 1,6-Diaminohexane, Phenyl Esters, Phenyl Carbonate, Water | Provides an alternative pathway for monoacylation. | arkat-usa.org |
Synthesis of Isotope-Labeled Derivatives (e.g., 1,6-Diaminohexane-15N2) and their Precursors
Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic tracing, and advanced materials research. 1,6-Diaminohexane-¹⁵N₂, a stable isotope-labeled version of 1,6-diaminohexane, is synthesized to serve as a tracer in various scientific investigations, including polymer science and biochemistry.
The primary synthesis route for 1,6-diaminohexane-¹⁵N₂ involves the catalytic hydrogenation of adiponitrile (B1665535). This reaction is carried out using ¹⁵N-enriched ammonia, which provides the labeled nitrogen atoms. For industrial-scale production, the process is optimized by using ¹⁵N-enriched adiponitrile as the starting material to ensure high isotopic purity in the final product. Common catalysts employed for this hydrogenation include Raney nickel or cobalt-iron systems. The resulting 1,6-diaminohexane-¹⁵N₂ can be detected using techniques like ¹⁵N NMR spectroscopy and mass spectrometry, allowing researchers to track its path in chemical and biological systems.
Once the labeled 1,6-diaminohexane-¹⁵N₂ is produced, it can serve as a precursor for N-Boc-1,6-diaminohexane-¹⁵N₂. The synthesis would follow one of the mono-protection strategies outlined previously, reacting the labeled diamine with a Boc-protecting agent to yield the final, labeled, and mono-protected product.
Interactive Table: Synthesis of 1,6-Diaminohexane-¹⁵N₂
| Component | Description | Source(s) |
|---|---|---|
| Starting Material | Adiponitrile (NC(CH₂)₄CN) or ¹⁵N-enriched Adiponitrile | |
| Key Reagents | ¹⁵N-enriched Ammonia (if starting with unlabeled adiponitrile) | |
| Catalysts | Raney nickel or Cobalt-iron systems | |
| Reaction Type | Catalytic Hydrogenation | |
| Product | 1,6-Diaminohexane-¹⁵N₂ (Hexane-1,6-di(¹⁵N)amine) |
Chemical Reactivity and Functionalization of N Boc 1,6 Diaminohexane
Selective Deprotection Mechanisms of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The removal of the Boc group from N-Boc-1,6-diaminohexane is a critical step to enable further functionalization of the newly exposed primary amine.
Acidic Deprotection (e.g., Trifluoroacetic Acid, Formic Acid)
The most common method for Boc deprotection involves treatment with strong acids. masterorganicchemistry.comfishersci.co.uk Trifluoroacetic acid (TFA) is frequently employed for this purpose. masterorganicchemistry.comjk-sci.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com
The mechanism of TFA-mediated deprotection proceeds through several key steps: commonorganicchemistry.com
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com
Formation of a tert-butyl cation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com
Formation of the ammonium (B1175870) salt: The resulting primary amine is protonated by the excess acid in the reaction mixture, yielding the corresponding ammonium salt (in this case, the trifluoroacetate (B77799) salt). commonorganicchemistry.com
It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe release of the generated carbon dioxide and isobutylene (B52900) gas, which can form from the tert-butyl cation. jk-sci.comcommonorganicchemistry.com
Formic acid can also be utilized for Boc deprotection, often requiring heating to proceed efficiently. The mechanism is analogous to that of TFA, involving protonation, carbocation formation, and decarboxylation.
| Reagent | Typical Conditions | Key Mechanistic Steps |
| Trifluoroacetic Acid (TFA) | DCM, 0°C to room temperature | Protonation of carbonyl, formation of tert-butyl cation, decarboxylation of carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com |
| Formic Acid | Heating may be required | Similar to TFA; protonation, carbocation formation, decarboxylation. |
Stereochemical Outcomes in Reactions Involving Boc-Protected Amines
The Boc protecting group can influence the stereochemical outcome of reactions at adjacent or remote chiral centers. While N-Boc-1,6-diaminohexane itself is achiral, the principles of stereochemical control by Boc groups are relevant in its derivatization with chiral molecules. The bulky nature of the Boc group can direct incoming reagents to the less sterically hindered face of a molecule, a phenomenon known as steric hindrance. chemistrytalk.org
In some cases, the Boc group can act as a participating group. For instance, in the cyclization of N-Boc-α-aminoalcohols, the carbonyl oxygen of the Boc group can act as an internal nucleophile, leading to the formation of an oxazolidinone with inversion of configuration at the alcohol-bearing carbon. researchgate.net This demonstrates that the Boc group is not merely a passive spectator but can actively influence the stereochemical course of a reaction. The conformational rigidity or flexibility imparted by a protecting group can also relay stereochemical information across a molecule. beilstein-institut.de For example, a planar N-Boc group can lead to different diastereoselectivity in alkylation reactions compared to a more flexible N-benzyl group. beilstein-institut.de
Amine Functionalization and Derivatization Reactions
The free primary amine of N-Boc-1,6-diaminohexane is a nucleophilic center that readily participates in a variety of chemical transformations. This allows for the introduction of diverse functional groups, making it a valuable building block in many applications. lookchem.com
Formation of Urea (B33335) Derivatives (e.g., 1,3-Bis[6-(Boc-amino)hexyl]urea) via Carbonyl Dichloride Reaction
N-Boc-1,6-diaminohexane can be reacted with carbonyl dichloride (phosgene) or its safer equivalents like triphosgene (B27547) to form urea derivatives. chemicalbook.comthermofisher.com The reaction of two equivalents of N-Boc-1,6-diaminohexane with one equivalent of carbonyl dichloride in the presence of a base such as triethylamine (B128534) yields 1,3-bis[6-(Boc-amino)hexyl]urea. chemicalbook.comthermofisher.com The base is necessary to neutralize the hydrochloric acid generated during the reaction. sfdchem.com
This symmetrical urea derivative, upon deprotection of the Boc groups, provides a diamine with a central urea functionality, which can be used as a linker in various supramolecular or polymer architectures. The synthesis of urea derivatives is an important transformation in medicinal chemistry and materials science. researchgate.net
| Reactants | Product | Reaction Conditions |
| N-Boc-1,6-diaminohexane, Carbonyl Dichloride | 1,3-Bis[6-(Boc-amino)hexyl]urea | Presence of a base (e.g., triethylamine) chemicalbook.comthermofisher.com |
Biotinylation Strategies using N-Boc-1,6-diaminohexane
The free amine of N-Boc-1,6-diaminohexane can be readily acylated with an activated form of biotin (B1667282). This process, known as biotinylation, is a widely used technique in molecular biology for labeling and affinity purification. vulcanchem.com The reaction typically involves coupling the carboxylic acid of biotin with the amine of N-Boc-1,6-diaminohexane using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). google.com
The resulting product, N-biotinyl-N'-Boc-1,6-hexanediamine, contains a biotin moiety at one end and a Boc-protected amine at the other. google.com The six-carbon spacer arm provided by the hexanediamine (B8719201) backbone helps to minimize steric hindrance between the biotin and its binding partner, streptavidin or avidin. Subsequent deprotection of the Boc group yields a biotinylated diamine that can be further conjugated to other molecules of interest.
Coupling Reactions for Fluorescent Probe Design (e.g., with 7-methoxycoumarin-3-carboxylic acid)
N-Boc-1,6-diaminohexane serves as a valuable linker in the synthesis of fluorescent probes. Coumarin (B35378) derivatives are a class of fluorophores known for their high quantum yields and photostability. niscpr.res.inchim.itunigoa.ac.in For instance, the free amine of N-Boc-1,6-diaminohexane can be coupled with 7-methoxycoumarin-3-carboxylic acid using carbodiimide-mediated coupling chemistry (e.g., EDC/HOBt) to form a stable amide bond. chemrxiv.org This reaction yields a fluorescent conjugate where the coumarin fluorophore is attached to the hexanediamine spacer.
Reaction with Maleimide (B117702) for Conjugate Synthesis
The free amino group of N-Boc-1,6-diaminohexane can be functionalized with a maleimide moiety, a key chemical group for bioconjugation, particularly for forming stable linkages with thiol-containing molecules like cysteine residues in proteins. soton.ac.uk This transformation is typically a multi-step process.
First, the free amine of N-Boc-1,6-diaminohexane is reacted with a maleimide-containing carboxylic acid, such as N-maleoyl-β-alanine. This reaction forms a stable amide bond and is often facilitated by activating agents. In one documented procedure, the surface of an electrode was first modified with N-Boc-1,6-hexanediamine. soton.ac.uk After removing the Boc protecting group, the now-free amine was coupled with N-maleoyl-β-alanine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). soton.ac.uk
An alternative approach involves the reaction of mono-N-Boc-protected 1,6-diaminohexane with maleic anhydride (B1165640). researchgate.net This reaction first forms a maleamic acid intermediate. Subsequent dehydration, often achieved by heating with acetic anhydride, closes the ring to form the desired N-substituted maleimide. researchgate.net This method provides a direct route to the maleimide-functionalized spacer.
Table 1: Synthesis Strategies for Maleimide Conjugates
| Starting Material (Amine) | Reagent | Coupling/Activating Agents | Key Intermediate/Product | Ref. |
| N-Boc-1,6-diaminohexane (deprotected) | N-maleoyl-β-alanine | EDC, NHS | Amide-linked maleimide conjugate | soton.ac.uk |
| N-Boc-1,6-diaminohexane | Maleic anhydride | Acetic Anhydride (for cyclization) | N-(6-(Boc-amino)hexyl)maleimide | researchgate.net |
Nucleophilic Substitution Reactions Involving Amino Groups
The unprotected primary amine of N-Boc-1,6-diaminohexane is a potent nucleophile, readily participating in substitution and condensation reactions with a wide range of electrophiles. This reactivity is fundamental to its application as a linker and building block in synthesizing more complex molecules. advancedchemtech.commdpi.com
A common reaction involves acylation. For instance, N-Boc-1,6-diaminohexane has been reacted with carbonyl dichloride in the presence of triethylamine to produce 1,3-Bis[6-(Boc-amino)hexyl]urea. fishersci.cachemicalbook.comfishersci.at It can also undergo condensation with activated carboxylic acids. In one synthesis, it was condensed with a 1,1'-carbonyldiimidazole (B1668759) (CDI)-activated linker molecule in acetonitrile (B52724) to form a new amide bond. mdpi.com Similarly, it can react with other protected amino acids, such as N-Boc-6-aminohexanoic acid, using coupling agents like EDC and NHS to extend the spacer length before further functionalization. soton.ac.uk
The Boc-protected amine can be selectively deprotected under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane. soton.ac.ukmdpi.com This unmasks a second primary amine, allowing for subsequent nucleophilic substitution reactions at the other end of the hexane (B92381) chain. This orthogonal protection strategy is essential in multi-step syntheses, such as in the preparation of polyamide platinum anti-cancer complexes and functionalized dendrimers. chemicalbook.com
Table 2: Examples of Nucleophilic Reactions
| Electrophile | Reagent/Conditions | Product Type | Ref. |
| Carbonyl dichloride | Triethylamine | Urea derivative | fishersci.cachemicalbook.comfishersci.at |
| CDI-activated Carboxylic Acid | Triethylamine, Acetonitrile | Amide | mdpi.com |
| N-Boc-6-aminohexanoic acid | EDC, NHS, DMF | Amide (extended spacer) | soton.ac.uk |
| 2-Nitro-6-chloropurine riboside | Dichloromethane | N-substituted purine (B94841) derivative | uva.nl |
Oxidation and Reduction Pathways of Diamine Derivatives
While N-Boc-1,6-diaminohexane itself is noted to be incompatible with strong oxidizing agents, the chemical literature primarily discusses oxidation and reduction pathways in the context of its derivatives, particularly the unprotected 1,6-diaminohexane. fishersci.at The Boc group is generally stable to many reductive conditions but can be sensitive to strong oxidation.
Once the Boc group is removed, the resulting 1,6-diaminohexane can undergo various oxidation and reduction reactions typical of primary amines.
Oxidation: The primary amino groups of 1,6-diaminohexane can be oxidized to form a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of imines, while stronger oxidizing agents can convert the amino groups into nitro groups or lead to oxidative cleavage of the carbon-nitrogen bond. In the context of polymer chemistry, the oxidation of diamines can be a method to form corresponding amides or nitriles.
Reduction: While the amino groups of 1,6-diaminohexane are already in a reduced state, they can be used in reductive amination reactions. Here, the diamine is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., using sodium borohydride) to form a secondary amine. This is a common strategy for linking diamine spacers to other molecules.
It is important to note that these pathways apply to the deprotected diamine. The primary role of the Boc group in N-Boc-1,6-diaminohexane is to prevent these reactions from occurring at one of the amino groups, thereby directing the chemical synthesis to the other, unprotected amine.
Table 3: Potential Reactions of the Deprotected 1,6-Diaminohexane Core
| Reaction Type | Reagents (Example) | Potential Product Class |
| Oxidation | Strong Oxidizing Agents | Nitriles, Amides |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary Amines |
Applications in Medicinal Chemistry Research
Drug Delivery Systems and Bioconjugation
While commercial suppliers indicate the use of N-Boc-1,6-diaminohexane in several drug delivery applications, detailed research findings in peer-reviewed literature are limited for some specific areas. The following subsections outline the reported and potential uses of this compound.
Incorporation into Amphiphilic Prodrugs for Micellar Formulations
N-Boc-1,6-diaminohexane is utilized as a component in the synthesis of amphiphilic prodrugs. sigmaaldrich.com These prodrugs are designed to self-assemble into micellar formulations in aqueous environments, providing a promising strategy for the delivery of poorly soluble anticancer drugs. sigmaaldrich.com The diaminohexane moiety can act as a linker between a hydrophobic drug molecule and a hydrophilic segment, facilitating the creation of the amphiphilic character necessary for micelle formation.
Functionalization of Hyaluronic Acid Hydrogels for Controlled Drug Release
The functionalization of natural polymers like hyaluronic acid (HA) is a key strategy in developing materials for controlled drug release. N-Boc-1,6-diaminohexane can be used to introduce primary amine groups onto the HA backbone after the removal of the Boc protecting group. These amine groups can then be used to conjugate drugs or other molecules, or to participate in cross-linking reactions to form hydrogels. While the general principle of using diamines for HA modification is established, specific studies detailing the use of N-Boc-1,6-diaminohexane in this context are not widely available in the current literature.
Development of Poly(L-glutamic acid) Gadolinium Chelates for MRI Contrast Enhancement
In the field of diagnostic imaging, N-Boc-1,6-diaminohexane has been employed in the synthesis of biodegradable macromolecular MRI contrast agents. sigmaaldrich.com Specifically, it is used in the preparation of poly(L-glutamic acid) gadolinium chelates. sigmaaldrich.comresearchgate.net The diaminohexane acts as a spacer, linking the chelating agent, which binds the paramagnetic gadolinium ion, to the poly(L-glutamic acid) backbone. researchgate.net This polymeric structure can enhance the relaxivity of the gadolinium ion and prolong its circulation time, leading to improved contrast in MRI images. researchgate.net
In Vivo Visualization of Drug Delivery
The application of N-Boc-1,6-diaminohexane in systems designed for the in vivo visualization of drug delivery is an area of ongoing research. By incorporating this linker into drug delivery systems that also carry an imaging agent (such as a fluorescent dye or a radionuclide), it is possible to track the biodistribution and target accumulation of the therapeutic agent in real-time. However, specific published studies focusing on N-Boc-1,6-diaminohexane for this purpose are not readily found.
Gene Delivery Research
A more extensively documented application of N-Boc-1,6-diaminohexane is in the field of non-viral gene delivery. Its use as a monomer in the synthesis of cationic polymers for condensing and delivering nucleic acids is well-established.
Synthesis of Biodegradable Poly(disulfide amines) for Plasmid DNA Delivery
N-Boc-1,6-diaminohexane is a critical monomer in the synthesis of a class of biodegradable polymers known as poly(disulfide amines). nih.govresearchgate.net These polymers are created through a Michael addition reaction between N,N'-cystaminebisacrylamide (CBA) and N-Boc protected diamines, including N-Boc-1,6-diaminohexane. nih.gov Following polymerization, the Boc protecting group is removed under acidic conditions to yield the final cationic polymer, which contains disulfide bonds in its backbone and pendant primary amine groups. nih.gov The resulting polymer derived from N-Boc-1,6-diaminohexane is often referred to as poly(CBA-DAH). nih.govcancertreatmentjournal.comnih.gov
These poly(disulfide amines) are designed to be biodegradable in the reducing environment of the cytoplasm due to the cleavage of the disulfide bonds. nih.govbwise.kr This property facilitates the release of the condensed plasmid DNA inside the target cells. The polymer poly(CBA-DAH), with its hexaethylene spacer, has demonstrated notable transfection efficiency, in some cases comparable to the widely used gene delivery agent, branched polyethyleneimine (bPEI) of 25 kDa. nih.gov
Research Findings on Poly(CBA-DAH) for Gene Delivery:
Transfection Efficiency: The transfection efficiency of poly(disulfide amines) has been shown to be dependent on the length of the side-chain spacer. nih.gov Poly(CBA-DAH), which possesses the longest hexaethylene spacer among the tested polymers in one study, exhibited the highest transfection efficiency in several cell lines, including 293T, HeLa, and NIH3T3 cells. nih.gov Notably, in C2C12 cells, a mouse myoblast cell line that is typically difficult to transfect, poly(CBA-DAH) showed a 7-fold higher luciferase expression compared to bPEI 25 kDa. nih.gov
| Cell Line | Polymer | Relative Transfection Efficiency (compared to bPEI 25 kDa) |
|---|---|---|
| 293T | Poly(CBA-DAH) | Comparable |
| HeLa | Poly(CBA-DAH) | Comparable |
| NIH3T3 | Poly(CBA-DAH) | Comparable |
| C2C12 | Poly(CBA-DAH) | Up to 7-fold higher |
Cytotoxicity: A significant advantage of these biodegradable poly(disulfide amines) is their low cytotoxicity. nih.gov MTT assays have indicated that the polyplexes formed between the poly(disulfide amine)s and plasmid DNA are significantly less toxic than the complexes formed with bPEI. nih.gov Even at high nitrogen-to-phosphate (N/P) ratios, the poly(disulfide amine)s maintained high cell viability, whereas bPEI showed increasing toxicity with increasing N/P ratios. nih.gov
| Polymer | N/P Ratio | Cell Viability (%) in NIH3T3 cells |
|---|---|---|
| bPEI 25 kDa | 80:1 | ~7.7% |
| Poly(CBA-DAH) | 80:1 | >90% |
Further Modifications: To enhance transfection efficiency and reduce the required polymer-to-DNA weight ratio, poly(CBA-DAH) has been conjugated with low molecular weight polyethyleneimine (PEI). nih.gov This modification, creating PCDP, has been shown to improve gene silencing efficiency when delivering therapeutic genes like VEGF siRNA. nih.gov
Peptide and Oligonucleotide Synthesis
The ability to introduce a flexible spacer with a protected amine is crucial in the synthesis of complex biomolecules like peptides and oligonucleotides. N-Boc-1,6-diaminohexane serves as a key building block in these synthetic strategies.
In peptide synthesis, N-Boc-1,6-diaminohexane is primarily utilized as a reagent for the introduction of a C6-spacer. fishersci.comsigmaaldrich.com The Boc (tert-butoxycarbonyl) group protects one of the terminal amines, allowing the free amine to react with a carboxylic acid group of an amino acid or peptide. This reaction forms a stable amide bond, incorporating the six-carbon chain into the peptide structure.
The Boc protecting group is stable under the conditions required for peptide coupling but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com This orthogonality allows for the selective deprotection of the amine at the end of the spacer, which can then be used for further elongation of the peptide chain or for the attachment of other molecules, such as labels or drug moieties. The use of N-Boc-1,6-diaminohexane provides a straightforward method for introducing a defined-length, flexible linker within a peptide sequence.
Table 1: Key Features of N-Boc-1,6-diaminohexane in Peptide Synthesis
| Feature | Description |
| Function | Introduction of a C6 aliphatic spacer. |
| Protecting Group | tert-butoxycarbonyl (Boc). |
| Deprotection | Acidic conditions (e.g., Trifluoroacetic acid). |
| Application | Lengthening peptide chains, attachment of functional molecules. |
N-Boc-1,6-diaminohexane plays a crucial role in the solid-phase synthesis of oligonucleotide conjugates, where small molecules or ligands are attached to the oligonucleotide chain. nih.gov The process typically involves the activation of a carboxylic acid group on the ligand of interest. This activated acid then reacts with the free amino group of mono-N-Boc-protected 1,6-diaminohexane.
Once the ligand is attached to the diaminohexane spacer, the Boc protecting group is removed, exposing the terminal amine. This newly deprotected amine can then be coupled to a suitable functional group on the solid-phase-bound oligonucleotide, such as an activated phosphate group at the 5'-end. nih.gov This strategy allows for the efficient and specific attachment of a wide variety of ligands to oligonucleotides, which is essential for developing therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology research.
Enzyme Substrate Analogues and Probes
The synthesis of specific substrates and probes is fundamental to studying enzyme function and for developing diagnostic assays. N-Boc-1,6-diaminohexane has been employed in the synthesis of such molecules for enzymes implicated in human diseases.
N-Boc-1,6-diaminohexane is a key starting material in the synthesis of enzyme substrates for the diagnosis of Maroteaux-Lamy syndrome (MPS-VI), a lysosomal storage disorder caused by the deficiency of the enzyme N-acetylgalactosamine-4-sulfatase (arylsulfatase B). In one synthetic route, 7-hydroxycoumarinyl-4-acetic acid is coupled with mono-Boc protected 1,6-hexanediamine (B7767898) to form a substituted coumarin (B35378). This intermediate is then further elaborated through glycosylation and sulfation to yield the final enzyme substrate. The diaminohexane linker serves to connect the fluorescent coumarin reporter group to the sulfated sugar moiety recognized by the enzyme.
In the development of fluorescent probes to assay ceramide synthase (CerS) activity, N-Boc-1,6-diaminohexane is used to link a fluorescent reporter to a substrate-like molecule. chemrxiv.org For instance, a fluorescent probe can be synthesized by coupling N-Boc-1,6-hexanediamine with a fluorophore such as 7-methoxycoumarin-3-carboxylic acid. chemrxiv.org The resulting Boc-protected fluorescent amine can then be deprotected and coupled to a fatty acid or another molecule that directs the probe to the active site of ceramide synthase. These probes are invaluable tools for studying the activity of CerS isoforms and for screening potential inhibitors. chemrxiv.orgnih.gov
Table 2: Application of N-Boc-1,6-diaminohexane in Enzyme Probe Synthesis
| Enzyme Target | Probe Component | Role of N-Boc-1,6-diaminohexane |
| N-acetylgalactosamine-4-sulfatase (MPS-VI) | Coumarin-based substrate | Links the fluorescent coumarin to the sugar substrate. |
| Ceramide Synthase | Coumarin-based probe | Connects the fluorescent coumarin to a substrate analogue. chemrxiv.org |
Electrochemical Immunosensor Development
N-Boc-1,6-diaminohexane is utilized in the construction of electrochemical immunosensors, which are analytical devices that combine the specificity of antibodies with the sensitivity of electrochemical detection. Specifically, it can be used in the synthesis of redox-active molecules that are part of the sensor assembly. sigmaaldrich.com
For example, N-Boc-1,6-diaminohexane can be a precursor in the synthesis of [N-(6-(4-Hydroxy-6-isopropylamino-1,3,5-triazin-2-ylamino)hexyl)-5-hydroxy-1,4-naphthoquinone-3-propionamide] (JUG-HATZ). sigmaaldrich.com This complex molecule, containing a naphthoquinone redox center and a triazine unit, can be incorporated into an immunosensor platform. The diaminohexane spacer provides a flexible link to attach this redox label to other components of the immunosensor, such as the electrode surface or a biomolecule. The ability to precisely engineer the components of an immunosensor is critical for achieving high sensitivity and selectivity in the detection of target analytes.
Applications in Polymer Chemistry and Materials Science
Biodegradable Polymer Synthesis for Biomedical Applications
The demand for biocompatible and biodegradable polymers for applications such as gene delivery and tissue engineering has driven innovative synthetic strategies. N-Boc-1,6-diaminohexane is a key monomer in the creation of such polymers due to its ability to impart specific properties to the final macromolecule.
Detailed research has demonstrated its use in the synthesis of biodegradable poly(disulfide amine)s and poly(amido amine)s, which are particularly promising for gene delivery systems. sigmaaldrich.comsigmaaldrich.com A notable example involves the synthesis of a biodegradable poly(amido amine) designed to mimic the antimicrobial polymer polyhexamethylene biguanide (B1667054) (PHMB). nih.gov In this process, Michael addition polymerization is carried out between N,N'-cystaminebisacrylamide (CBA) and N-Boc-1,6-diaminohexane (Boc-DAH). nih.gov The disulfide bonds from CBA introduce biodegradability, as they can be cleaved in the reductive intracellular environment, facilitating the release of therapeutic cargo like DNA. nih.gov
Following polymerization, the Boc-protecting group is removed to expose primary amine groups, which can be further functionalized. nih.gov Studies have shown that poly(CBA-DAH) polymers synthesized with the C6-spacer from N-Boc-1,6-diaminohexane exhibit higher gene transfection efficiencies compared to those with shorter aliphatic spacers. nih.gov This enhancement is attributed to the optimal spacing and flexibility provided by the hexanediamine (B8719201) chain, which influences the polymer's ability to condense DNA into stable nanoparticles (polyplexes) and interact with cell membranes. nih.govnih.gov
| Biodegradable Polymer System | Synthesis Method | Key Findings & Biomedical Application |
| Poly(disulfide amine)s | Michael Addition | Used for creating vectors for gene delivery; the disulfide bonds allow for degradation in the reducing environment of cells. sigmaaldrich.comsigmaaldrich.com |
| CBA-DAH-BG | Michael addition of N,N'-cystaminebisacrylamide (CBA) and N-Boc-1,6-diaminohexane (Boc-DAH), followed by deprotection and guanidinylation. | Forms polyplexes with plasmid DNA that are stable, show low cytotoxicity, and have high transfection efficiency in NIH/3T3 and U87 MG cell lines, making it a safe and effective gene delivery vehicle. nih.gov |
| Poly(L-glutamic acid) gadolinium chelates | Chemical Synthesis | Serves as a biodegradable contrast agent for Magnetic Resonance Imaging (MRI). sigmaaldrich.com |
Polymer Functionalization and Structure Modification
The dual functionality of N-Boc-1,6-diaminohexane makes it an excellent reagent for modifying existing polymers to introduce new properties or create complex architectures.
Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is widely used in biomedical applications due to its biocompatibility and role in cellular processes. nih.gov N-Boc-1,6-diaminohexane is used to functionalize HA to create advanced nanogels for drug and protein delivery. sigmaaldrich.com
Specifically, it serves as a spacer to attach other functional molecules, such as cholesterol, to the HA backbone. sigmaaldrich.comnih.gov For instance, in the synthesis of cholesteryl-functionalized HA-based nanogels, N-Boc-1,6-hexanediamine is first reacted with cholesteryl chloroformate. After deprotection of the Boc group, the resulting amino-functionalized cholesterol derivative is condensed with the carboxylic acid groups of HA. nih.gov The six-carbon spacer physically separates the hydrophobic cholesterol moiety from the hydrophilic polymer backbone, facilitating the self-assembly of the amphiphilic conjugate into stable nanogels in aqueous solutions. sigmaaldrich.comnih.gov These nanogels can encapsulate therapeutic proteins for controlled release applications. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
N-Boc-1,6-diaminohexane and its hydrochloride salt are utilized as crosslinking agents or chain extenders in polymerization reactions. guidechem.comsigmaaldrich.com The presence of two amine groups allows it to link different polymer chains together. The Boc-protecting group offers the advantage of controlled reactivity; the unprotected primary amine can react first, and after a subsequent deprotection step, the newly exposed amine can participate in a second reaction.
Self-Assembled Monolayers (SAMs) for Surface Engineering
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface engineering, used to precisely control the interfacial properties of materials.
A critical challenge in biomedical devices and biosensors is preventing the non-specific adsorption of proteins, a phenomenon known as biofouling, which can impair device function and trigger adverse biological responses. ethz.ch N-Boc-1,6-diaminohexane can be used in the synthesis of molecules that form SAMs designed to resist protein adsorption. sigmaaldrich.comsigmaaldrich.com
The principle behind these "non-fouling" surfaces is often the creation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein attachment. ethz.ch Polymers used for this purpose are typically hydrophilic or zwitterionic. ethz.ch N-Boc-1,6-diaminohexane can be incorporated as a linker or component in the synthesis of more complex molecules that are then anchored to a surface, such as gold or titanium oxide, to form the SAM. sigmaaldrich.comsigmaaldrich.comgoogle.com The resulting surfaces exhibit significantly reduced fouling, making them more biocompatible.
The ability to create protein-resistant surfaces is directly applicable to improving the performance of biosensors and biomedical devices. ethz.ch By minimizing non-specific binding, SAMs incorporating linkers derived from N-Boc-1,6-diaminohexane enhance the signal-to-noise ratio and sensitivity of biosensors.
A specific application is in the development of electrochemical immunosensors. N-Boc-1,6-diaminohexane is a reactant in the synthesis of [N-(6-(4-Hydroxy-6-isopropylamino-1,3,5-triazin-2-ylamino)hexyl)-5-hydroxy-1,4-naphthoquinone-3-propionamide] (JUG-HATZ), a molecule used in designing these sensors. sigmaaldrich.comsigmaaldrich.com Furthermore, its role in creating biodegradable MRI contrast agents, such as poly(L-glutamic acid) gadolinium chelates, highlights its importance in developing advanced biomedical imaging tools. sigmaaldrich.com The use of N-Boc-1,6-diaminohexane in these contexts allows for the precise engineering of materials with tailored biological interactions.
Corrosion Inhibition Polymer Development
While the parent compound, hexamethylenediamine, finds application as a component in scale and corrosion inhibitors indiamart.comchemicalbook.com, the role of N-Boc-1,6-diaminohexane in this field is more nuanced and linked to the synthesis of advanced, well-defined polymers. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for controlled, stepwise reactions. This feature is crucial for designing and building complex polymer architectures where specific functional units, including those responsible for corrosion inhibition, can be precisely placed.
The use of N-Boc-1,6-diaminohexane enables it to act as a versatile C6 alkyl spacer or linker. In the context of corrosion inhibition, it can be used to synthesize polymers where an active corrosion-inhibiting molecule is tethered to the polymer backbone via this hexyl spacer. The mono-protected nature of N-Boc-1,6-diaminohexane allows its free amine group to be reacted first, for instance, to incorporate it into a polymer chain. Subsequently, the Boc group can be removed under acidic conditions to expose the second amine group for further functionalization, such as attaching a known corrosion-inhibiting moiety.
This synthetic control is critical for developing "smart" or functional coatings where the inhibitor is covalently bonded to the polymer matrix, preventing it from leaching out and ensuring long-term protection. Research into modifying electrode surfaces with mono-Boc-protected diamines for various electrochemical applications demonstrates the principle of using this controlled chemistry to immobilize functional molecules on a surface, a concept applicable to the design of anti-corrosion surfaces. rsc.orgresearchgate.net
Table 1: Characteristics of N-Boc-1,6-diaminohexane Relevant to Functional Polymer Synthesis
| Property | Description | Relevance in Polymer Design |
| Structure | A six-carbon diamine (1,6-diaminohexane) with one amine protected by a tert-butoxycarbonyl (Boc) group. | The asymmetric structure allows for selective, sequential reactions, which is key for building complex polymers. |
| Key Functionality | Acts as a linear hexyl spacer (C6-spacer). chemicalbook.com | Provides flexibility and a defined distance between functional groups or the polymer backbone and an active molecule. |
| Reactivity Control | The Boc group is stable under many reaction conditions but can be selectively removed with acid. | Enables the creation of well-defined polymers and the attachment of specific functional groups (like inhibitors) at a desired stage of synthesis. |
| Precursor Link | Derived from hexamethylenediamine, a known component in corrosion inhibitors. indiamart.comchemicalbook.com | The underlying diamine structure is established in corrosion protection applications, suggesting its utility within more advanced polymer systems. |
Synthesis of Specialty Polymers for Coatings and Adhesives
N-Boc-1,6-diaminohexane is a valuable monomer and surface modification agent in the synthesis of specialty polymers for high-performance coatings and adhesives. Its unique structure, combining a reactive primary amine with a temporarily protected one, provides a pathway to creating advanced materials with enhanced properties.
A significant application is in the functionalization of nanofillers, such as carbon nanotubes (CNTs) and boron nitride nanoplatelets, for use in epoxy-based composites. scribd.comresearchgate.net These composites are widely used as high-strength adhesives and protective coatings. The process involves treating the nanofillers (e.g., fluoronanotubes) with N-Boc-1,6-diaminohexane. researchgate.net The free primary amine reacts with the filler's surface. A subsequent de-protection step removes the Boc group, exposing the second amine. This newly available amine group can then form strong covalent bonds with the epoxy resin during the curing process. scribd.comresearchgate.net
This method of covalently bonding the nanofiller to the polymer matrix leads to several improvements:
Enhanced Dispersion: The functionalized nanotubes show better dispersion within the epoxy matrix compared to conventional methods. scribd.com
Improved Mechanical Properties: The strong covalent linkage at the filler-matrix interface enhances stress transfer, leading to significant improvements in the mechanical properties of the resulting adhesive or coating. Research has shown that composites with these functionalized nanotubes exhibit marked increases in Young's modulus, tensile strength, and storage modulus. scribd.com
Beyond nanofiller modification, N-Boc-1,6-diaminohexane serves as a monomer in polymerization reactions to create novel polymers. For example, it is used in Michael addition polymerization with compounds like N,N'-cystaminebisacrylamide to produce biodegradable poly(disulfide amine)s. acs.org While often explored for biomedical applications, the resulting polymers, which feature tertiary amines in the main chain and pendant primary amines, possess structures that are of interest for specialty adhesives and coatings, particularly where biodegradability or stimuli-responsiveness (due to the disulfide bonds) is a desired feature. acs.org Furthermore, as a derivative of hexamethylenediamine, a key monomer for nylons and polyurethanes, its use allows for the synthesis of modified polyamides and polyureas with unique architectures for specialized coating and adhesive applications. chemicalbook.com
Table 2: Research Findings on Epoxy Composites Modified with N-Boc-1,6-diaminohexane-Functionalized Nanotubes
| Property Measured | Observation | Implication for Coatings/Adhesives | Source |
| Nanotube Dispersion | Functionalized nanotubes are more dispersed within the epoxy matrix. | Improved homogeneity and consistency of the final material, preventing weak spots. | scribd.com |
| Young's Modulus | Increased by 30% with 0.5 wt% functionalized nanotubes. | Higher stiffness and resistance to deformation under load. | scribd.com |
| Ultimate Tensile Strength | Increased by 25% with 0.5 wt% functionalized nanotubes. | Greater ability to withstand pulling forces before breaking. | scribd.com |
| Storage Modulus | Increased by 10% with 0.5 wt% functionalized nanotubes. | Enhanced elastic performance and energy storage capacity under cyclic load. | scribd.com |
| Interfacial Bonding | Creates strong covalent bonds between the nanotube surface and the epoxy matrix. | Superior load transfer from the polymer matrix to the reinforcing filler, maximizing strength. | researchgate.net |
Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed characterization of N-Boc-1,6-diaminohexane, providing unparalleled insights into its molecular structure and behavior in various chemical environments.
Structural Confirmation and Purity Assessment
NMR spectroscopy is indispensable for the initial verification of the molecular structure of N-Boc-1,6-diaminohexane and for assessing its purity. Both ¹H and ¹³C NMR are routinely utilized for this purpose. bioorg.org
In ¹H NMR analysis of N-Boc-1,6-diaminohexane, specific chemical shifts are indicative of the different proton environments within the molecule. For instance, a broad singlet observed around 4.54 ppm is characteristic of the NH proton of the carbamate (B1207046) group. chemicalbook.com The protons of the methyl groups in the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet at approximately 1.41 ppm. chemicalbook.com The methylene (B1212753) protons adjacent to the nitrogen atoms (NCH₂) exhibit multiplets in the range of 2.62 to 3.05 ppm, while the remaining methylene protons of the hexane (B92381) chain (CH₂) appear as a multiplet around 1.29 ppm. chemicalbook.com
¹³C NMR provides complementary information on the carbon skeleton. Characteristic signals for N-Boc-1,6-diaminohexane include those for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the various methylene carbons of the hexane chain. bioorg.org For example, ¹³C NMR spectra have shown peaks at approximately 28.5, 41.8, 43.2, 79.2, and 156.3 ppm. bioorg.org
The purity of a sample can also be determined from NMR spectra. The presence of unexpected signals may indicate impurities. For instance, in the synthesis of mono-Boc protected diamines, NMR can confirm the successful protection and the absence of significant amounts of the starting diamine or the di-protected product. HPLC is also a common technique used alongside NMR to assess purity, with some commercial grades of N-Boc-1,6-diaminohexane reporting purities of over 97% by HPLC. bioorg.org
Table 1: Representative ¹H NMR Data for N-Boc-1,6-diaminohexane
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (Carbamate) | ~4.54-5.15 | Broad Singlet |
| CH₂ (adjacent to NH-Boc) | ~3.07-3.14 | Multiplet |
| CH₂ (adjacent to NH₂) | ~2.65-2.73 | Multiplet |
| (CH₂)₄ (hexane chain) | ~1.29-1.49 | Multiplet |
| C(CH₃)₃ (Boc group) | ~1.41-1.46 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mechanistic Studies of Reactions
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving N-Boc-1,6-diaminohexane and for elucidating reaction mechanisms. For instance, in the synthesis of polymers, the disappearance of the monomer's characteristic NMR signals and the appearance of new signals corresponding to the polymer structure can be tracked over time. capes.gov.br
Studies have utilized NMR to follow the coupling of N-Boc-1,6-diaminohexane to other molecules. For example, the broadening of ¹H NMR signals upon the addition of a binding partner can indicate an interaction. unifi.it This technique is particularly useful in studying the formation of supramolecular assemblies and in understanding host-guest chemistry.
Metabolic Tracing and Isotopic Labeling Studies
While direct metabolic tracing studies specifically on N-Boc-1,6-diaminohexane are not extensively reported, the use of isotopically labeled analogues of similar diamines is a well-established technique. Stable isotopes, such as ¹³C and ¹⁵N, can be incorporated into the molecule. These labeled compounds behave almost identically to their unlabeled counterparts in biological systems but can be distinguished by NMR and mass spectrometry. northwestern.edu
For example, ¹⁵N-labeled 1,6-diaminohexane can be used to track the fate of the nitrogen atoms in metabolic pathways. This allows researchers to study how these molecules are absorbed, distributed, and metabolized within cells or organisms. The distinct NMR signals from the ¹⁵N isotope provide a clear window into these processes.
Diffusion Measurements for Molecular Interactions
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net This method is highly effective for studying intermolecular interactions, such as the binding of a small molecule like N-Boc-1,6-diaminohexane to a larger receptor. researchgate.net
When a small molecule binds to a larger one, its effective size increases, leading to a decrease in its diffusion coefficient. researchgate.net By measuring the diffusion coefficient of N-Boc-1,6-diaminohexane in the presence and absence of a potential binding partner, the formation of a complex can be confirmed. This technique has been applied to study the interactions of diamines with cyclodextrins and other host molecules. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Verification and Pathway Analysis
Mass spectrometry (MS) is another critical analytical tool for the characterization of N-Boc-1,6-diaminohexane and its derivatives. It provides precise information about the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used. bioorg.orgnih.gov
The molecular weight of N-Boc-1,6-diaminohexane is 216.32 g/mol . scbt.com In a mass spectrum, this compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 217.3. The hydrochloride salt of N-Boc-1,6-diaminohexane has a molecular weight of 252.78 g/mol .
MS is also instrumental in reaction monitoring and pathway analysis. For example, in the synthesis of more complex molecules from N-Boc-1,6-diaminohexane, MS can be used to identify intermediates and final products by their molecular weights. nih.gov In studies of surface modification, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can be used to detect the presence of the Boc-protected amine on a surface, confirming successful coupling. acs.org
Table 2: Key Mass Spectrometry Data for N-Boc-1,6-diaminohexane and its Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| N-Boc-1,6-diaminohexane | C₁₁H₂₄N₂O₂ | 216.32 | ~217.3 |
Chromatographic Techniques
Chromatographic techniques are essential for the purification and purity assessment of N-Boc-1,6-diaminohexane. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of the compound. For instance, a purity of 99.5% has been reported using a C18 reverse-phase column with a mobile phase of 70:30 acetonitrile (B52724)/water. Gas Chromatography (GC) is also employed for purity analysis, with some suppliers specifying a minimum purity of ≥94% by GC. vwr.com
Preparative chromatography, such as flash chromatography or preparative Thin-Layer Chromatography (TLC), is used to isolate and purify N-Boc-1,6-diaminohexane and its derivatives from reaction mixtures. However, interactions with the silica (B1680970) gel stationary phase can sometimes lead to challenges in purification.
Table 3: Common Chromatographic Methods for N-Boc-1,6-diaminohexane Analysis
| Technique | Stationary Phase | Typical Application |
|---|---|---|
| HPLC | C18 Reverse Phase | Purity assessment |
| GC | Various | Purity assessment |
| Flash Chromatography | Silica Gel | Purification |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, such as the selective mono-protection of 1,6-diaminohexane to yield N-Boc-1,6-diaminohexane. derpharmachemica.comsigmaaldrich.com This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of products.
In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel (the stationary phase). derpharmachemica.com The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase). The choice of mobile phase is critical for achieving good separation between the starting diamine, the desired mono-Boc product, and any potential di-Boc protected by-product. A common mobile phase for this separation is a mixture of dichloromethane (B109758) and methanol.
The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. 1,6-diaminohexane, being highly polar, adheres strongly to the silica gel and thus has a very low retention factor (Rf). N-Boc-1,6-diaminohexane is less polar and travels further up the plate, resulting in a higher Rf value. The non-polar di-Boc-1,6-hexanediamine by-product would travel the furthest.
After development, the spots are visualized. While some compounds may be visible under UV light, amine-containing compounds are often visualized using a staining agent. derpharmachemica.com Ninhydrin stain is particularly effective as it reacts with the primary amine group of the unreacted 1,6-diaminohexane and the mono-Boc product to produce a distinct color, typically purple or yellow. The di-Boc by-product, lacking a free amine, will not react with ninhydrin. By comparing the relative intensity of the spots corresponding to the starting material and the product over time, a chemist can effectively monitor the reaction's progression toward completion. derpharmachemica.com
High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Determination
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the quantitative analysis of N-Boc-1,6-diaminohexane. bldpharm.com It is employed to determine the precise purity of the final product and to calculate the conversion rate of a synthesis reaction with high accuracy. mdpi.com
Reversed-phase HPLC is the most common mode used for this compound. In this setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the components. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase.
Purity Determination : A sample of purified N-Boc-1,6-diaminohexane is analyzed, and the resulting chromatogram ideally shows a single, sharp peak corresponding to the compound. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage. Commercial suppliers typically specify a purity of >97% or >98% as determined by techniques including HPLC or gas chromatography (GC). thermofisher.comsigmaaldrich.comtcichemicals.com
Conversion Determination : To determine the extent of a reaction, samples are taken at various time points and analyzed by HPLC. By comparing the peak area of the starting material (e.g., 1,6-diaminohexane) to that of the product (N-Boc-1,6-diaminohexane), the conversion percentage can be accurately calculated. This is particularly useful for optimizing reaction conditions such as temperature, time, and stoichiometry. mdpi.com
The data below illustrates typical specifications for N-Boc-1,6-diaminohexane where HPLC or other titration methods are used for purity assessment.
| Parameter | Specification | Source |
| Assay (Non-aqueous acid-base Titration) | ≥97.5 to ≤102.5% | thermofisher.comthermofisher.com |
| Assay (GC) | ≥97.5% | thermofisher.com |
| Purity (NT) | ≥98.0% | sigmaaldrich.com |
Size Exclusion Chromatography for Polymer Fractionation
N-Boc-1,6-diaminohexane serves as a critical monomer and building block in the synthesis of advanced polymers, such as biodegradable poly(disulfide amine)s for gene delivery. sigmaaldrich.comnih.gov After polymerization, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to characterize the resulting polymer. SEC separates molecules based on their hydrodynamic volume (size) in solution, allowing for the determination of molecular weight distribution.
In a notable study, N-Boc-1,6-diaminohexane was reacted with N,N'-cystaminebisacrylamide (CBA) via a Michael addition reaction. nih.gov After the subsequent removal of the Boc protecting group, the resulting cationic polymer, poly(CBA-DAH), was analyzed by SEC. This analysis is crucial for understanding the polymer's properties and its suitability for applications like gene delivery, as molecular weight and its distribution (polydispersity index, PDI) significantly influence performance. nih.gov
The research findings confirmed the successful synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.gov
| Polymer Precursor Monomer | Resulting Polymer | Molecular Weight (Mw, kDa) | Polydispersity (PDI) |
| N-Boc-1,2-diaminoethane | poly(CBA-DAE) | 3.3 | 1.12 |
| N-Boc-1,4-diaminobutane | poly(CBA-DAB) | 4.1 | 1.15 |
| N-Boc-1,6-diaminohexane | poly(CBA-DAH) | 4.7 | 1.17 |
| Data sourced from a study on biodegradable poly(disulfide amine)s for gene delivery. nih.gov |
This data demonstrates that as the length of the diamine spacer increases (from ethane (B1197151) to hexane), the molecular weight of the resulting polymer also increases, with all polymers showing a narrow size distribution (PDI close to 1), indicative of a well-controlled polymerization process. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule, thereby confirming the structure of N-Boc-1,6-diaminohexane. lookchem.comscielo.org.mxgre.ac.uk Both techniques probe the vibrational modes of molecules, but due to different selection rules, they provide complementary information. The IR spectrum of N-Boc-1,6-diaminohexane is characterized by absorption bands corresponding to the vibrations of its key functional groups. chemicalbook.comredalyc.orgavantorsciences.com
The presence of the Boc protecting group and the free primary amine are clearly identifiable. The starting material, 1,6-diaminohexane, would show strong N-H stretching bands for a primary amine but would lack the characteristic carbamate absorptions. chemicalbook.com Conversely, the di-protected version would lack the primary amine signals. Therefore, IR spectroscopy is an excellent method for confirming the successful and selective mono-protection. redalyc.orgmdpi.com
The following table summarizes the key vibrational frequencies and their assignments for N-Boc-1,6-diaminohexane.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350 | N-H (Amine & Carbamate) | Stretching |
| ~2910-2890 | C-H (Alkyl) | Stretching |
| ~1880 | C=O (Carbamate) | Stretching |
| ~1520 | N-H (Amine & Carbamate) | Bending |
| ~1240 | C-N | Stretching |
| ~1165 | C-O (Carbamate) | Stretching |
| Data compiled from various spectroscopic analyses. redalyc.org |
Raman spectroscopy can also be used to characterize N-Boc-1,6-diaminohexane, particularly in studies involving its incorporation into larger structures like nanoconjugates. lookchem.com
Elemental Analysis for Composition Verification
Elemental analysis is a definitive analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample of N-Boc-1,6-diaminohexane. This method provides experimental verification of the compound's empirical and molecular formula, serving as a fundamental check of its composition and purity. medkoo.com
The molecular formula of N-Boc-1,6-diaminohexane is C₁₁H₂₄N₂O₂. vwr.comscbt.comadventchembio.com From this formula, the theoretical elemental composition can be calculated based on the atomic weights of the elements. The experimental results from an elemental analyzer should closely match these theoretical values for a sample to be considered pure.
The table below compares the theoretical elemental composition of N-Boc-1,6-diaminohexane with its molecular formula.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass per Molecule ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 11 | 132.121 | 61.07% |
| Hydrogen | H | 1.008 | 24 | 24.192 | 11.18% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.95% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.79% |
| Total | C₁₁H₂₄N₂O₂ | - | 39 | 216.325 | 100.00% |
| Calculations are based on the molecular formula and standard atomic weights. fishersci.ca |
A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence of the sample's identity and high purity.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Green Chemistry Advancements
The synthesis of N-Boc-1,6-diaminohexane and its derivatives is an area of active development, with a strong emphasis on improving efficiency, reducing environmental impact, and utilizing renewable resources.
Conventional synthesis of N-Boc-1,6-diaminohexane involves the reaction of 1,6-hexanediamine (B7767898) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). One patented method describes dissolving 1,6-hexanediamine and triethylamine (B128534) in dichloromethane (B109758) (DCM) and then slowly adding a DCM solution of Boc anhydride (B1165640). google.com This process achieves a respectable yield of 73.0%. google.com However, in line with the principles of green chemistry, researchers are exploring alternatives to traditional methods that often rely on volatile organic solvents and require extensive purification. seqens.comresearchgate.net
Key advancements in this area include:
Bio-based Synthesis: A significant leap forward is the development of biosynthetic pathways for the precursor, 1,6-diaminohexane (also known as hexamethylenediamine, HMDA). Researchers have metabolically engineered Escherichia coli to produce 1,6-diaminohexane from adipic acid by creating a synthetic pathway using carboxylic acid reductases and transaminases. researchgate.net This represents a critical step towards producing N-Boc-1,6-diaminohexane from renewable feedstocks, reducing the reliance on petroleum-based chemical processes. researchgate.net
Catalyst-Free and Solvent-Free Conditions: The broader field of N-Boc protection of amines is seeing a shift towards greener protocols. Methodologies are being developed that utilize recyclable organocatalysts, operate under solvent-free conditions, or use environmentally benign solvents like glycerol (B35011). researchgate.net These approaches aim to eliminate the use of hazardous reagents and solvents, simplify reaction workups, and prevent the formation of unwanted by-products. researchgate.net
Process Intensification: Techniques such as one-pot synthesis and the use of flow reactors are being explored to make the production process more efficient and sustainable. seqens.com These strategies minimize the need for isolating and purifying intermediates, which reduces waste and energy consumption. seqens.com The development of fully automated flow-through synthesis systems for related compounds demonstrates the potential for applying such technology to the production of N-Boc-1,6-diaminohexane derivatives. acs.org
| Synthetic Approach | Key Features | Potential Advantages | Research Focus |
| Conventional Synthesis | Reaction of 1,6-hexanediamine with Boc anhydride in an organic solvent (e.g., DCM). google.com | Well-established, predictable yields. | Optimization of reaction conditions and purification. |
| Bio-based Precursor | Use of metabolically engineered E. coli to produce 1,6-diaminohexane from adipic acid. researchgate.net | Utilizes renewable feedstocks, sustainable. | Improving enzyme cascade efficiency and titer. |
| Green Catalysis | Employment of recyclable catalysts (e.g., guanidine (B92328) hydrochloride) and solvent-free conditions. researchgate.net | Reduced waste, lower environmental impact, cost-effective. | Discovery of new, highly efficient, and reusable catalysts. |
| Flow Chemistry | Continuous processing in microreactors or flow systems. seqens.com | Enhanced safety, better heat and mass transfer, potential for automation. | Adaptation of batch processes to continuous flow for large-scale production. |
Expansion into New Biomedical Applications
The inherent bifunctionality of N-Boc-1,6-diaminohexane makes it an ideal scaffold for constructing complex molecules for biomedical use. chemimpex.comchemimpex.com Its derivatives are being investigated for a wide array of therapeutic and diagnostic purposes.
Emerging biomedical applications include:
Advanced Drug Delivery Systems: The compound is used to create amphiphilic prodrugs that can self-assemble into micelles, enhancing the solubility and bioavailability of hydrophobic drugs like the anticancer agent chlorambucil. It also serves as a linker in the development of nanoparticle-based drug delivery platforms, where its six-carbon chain provides spacing that can improve the payload capacity of the nanoparticles.
Gene Delivery: Researchers are utilizing N-Boc-1,6-diaminohexane in the synthesis of biodegradable poly(disulfide amine)s. sigmaaldrich.comcapes.gov.br These polymers can encapsulate genetic material, such as DNA or RNA, and deliver it into cells for therapeutic purposes. Their biodegradable nature is crucial for minimizing toxicity.
Theranostics and Medical Imaging: In the field of theranostics, which combines therapy and diagnostics, N-Boc-1,6-diaminohexane is a building block for multifunctional dendrimers. sigmaaldrich.comlookchem.com Furthermore, it is used in the synthesis of biodegradable poly(L-glutamic acid) gadolinium chelates, which function as contrast agents for magnetic resonance imaging (MRI).
Targeted Therapies: The compound plays a role in synthesizing polyamide-platinum anticancer complexes designed to target specific DNA sequences in cancer cells. sigmaaldrich.com A novel application involves its use in the synthesis of a kidney-targeting ligand known as a renal-targeting carbohydrate (RENTAC) ligand, which was created by coupling it with lysine (B10760008) and lactobionic acid for targeted drug delivery. nih.gov
Biosensors and Neuroscience: Derivatives of N-Boc-1,6-diaminohexane are key components in the development of electrochemical immunosensors for detecting specific biomarkers. sigmaaldrich.comlookchem.com Additionally, its derivatives are being explored for their potential neuroprotective effects, opening avenues for research into treatments for neurodegenerative diseases. chemimpex.comchemimpex.com
| Biomedical Application | Role of N-Boc-1,6-diaminohexane | Example Research Finding | Reference |
| Drug Delivery | Linker in amphiphilic prodrugs and nanoparticle assemblies. | Incorporated into micelles to enhance solubility of anticancer drugs like chlorambucil. | |
| Gene Delivery | Monomer for synthesizing biodegradable poly(disulfide amine)s. | Polymers used to encapsulate and deliver genetic material for therapeutic use. | sigmaaldrich.comcapes.gov.br |
| Theranostics | Building block for multifunctional dendrimers. | Dendrimers developed for combined therapeutic and diagnostic applications. | sigmaaldrich.comlookchem.com |
| MRI Contrast Agents | Component in the synthesis of gadolinium chelates. | Used to create biodegradable poly(L-glutamic acid) gadolinium chelates for MRI. | |
| Targeted Cancer Therapy | Component of polyamide-platinum complexes. | Complexes designed to bind to specific DNA sequences in cancer cells. | sigmaaldrich.com |
| Kidney-Targeted Ligands | Backbone component of RENTAC ligands. | Synthesized into a ligand for targeted delivery of therapeutics to the kidneys. | nih.gov |
Integration with Advanced Materials Science and Nanotechnology
The ability to precisely control chemical reactions at one or both ends of the N-Boc-1,6-diaminohexane molecule makes it highly valuable in materials science and nanotechnology for creating highly ordered and functional materials. lookchem.com
Key areas of integration include:
Dendrimer Synthesis: The compound serves as a fundamental building block for constructing dendrimers, which are highly branched, well-defined macromolecules. lookchem.com These dendrimers possess a multifunctional surface that can be tailored for applications in theranostics, combining therapeutic action with diagnostic imaging. sigmaaldrich.comlookchem.com
Specialty Polymers: In polymer chemistry, N-Boc-1,6-diaminohexane is used to produce polymers with specific, tailored properties. chemimpex.comchemimpex.com These materials find use in specialized applications such as high-performance coatings, adhesives, and biomedical devices. chemimpex.comchemimpex.com It is also used to synthesize biodegradable polymers like poly(disulfide amine)s, which are of interest for their corrosion-inhibiting properties on metals.
Self-Assembled Monolayers (SAMs): The compound is employed in the creation of SAMs on various surfaces. sigmaaldrich.com These highly organized molecular layers can be designed to resist the non-specific adsorption of proteins, a critical feature for improving the biocompatibility of medical implants and the performance of biosensors. sigmaaldrich.comsigmaaldrich.com
Nanotube Formation: N-Boc-1,6-diaminohexane and its analogues act as versatile building blocks in the synthesis of larger structures, such as supermacrocycles. These macrocycles have been shown to self-assemble into organic nanotubes, which have significant potential in various nanotechnology applications.
Computational Chemistry and Mechanistic Insights for N-Boc-1,6-diaminohexane Transformations
To optimize existing reactions and rationally design new applications, a deeper, molecular-level understanding of the transformations involving N-Boc-1,6-diaminohexane is essential. Computational chemistry and advanced analytical techniques are providing unprecedented insights into its reactivity and interactions.
Predicting Physicochemical Properties: Computational tools are used to predict key properties of N-Boc-1,6-diaminohexane, such as its Topological Polar Surface Area (TPSA) and octanol-water partition coefficient (LogP), which are crucial for drug design and understanding its behavior in biological systems. ambeed.comchemscene.com
Mechanistic Studies: Isotopic labeling of the precursor, 1,6-diaminohexane, with heavy isotopes like ¹⁵N, allows researchers to trace the atoms through complex reaction pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This provides direct evidence for proposed reaction mechanisms and helps elucidate molecular interactions.
Understanding Reaction Stereoselectivity: In reactions where N-Boc-1,6-diaminohexane derivatives are used to create chiral catalysts, computational modeling is employed to study the transition states. rsc.org This helps explain the observed stereoselectivity (i.e., why one stereoisomer is formed preferentially over another) and allows for the rational design of more effective catalysts. rsc.org For instance, studies on C₂-symmetric organocatalysts derived from linking two prolinamide units with alkyl chains of varying lengths, including a hexane (B92381) bridge, have shown that the distance between the catalytic sites significantly impacts the reaction outcome. rsc.org
Development of Automated Synthesis and High-Throughput Screening Methodologies
The increasing demand for novel molecules in drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. N-Boc-1,6-diaminohexane is an ideal candidate for integration into these workflows due to its role as a versatile linker and building block.
Automated Synthesis: The principles of automated flow-through synthesis, already applied to related chemical classes, could be adapted for creating libraries of N-Boc-1,6-diaminohexane derivatives. acs.org Such systems would enable the rapid, efficient, and reproducible synthesis of a large number of distinct compounds with minimal manual intervention.
High-Throughput Screening (HTS) Libraries: HTS involves rapidly testing tens of thousands or even millions of compounds for a specific biological activity or material property. N-Boc-1,6-diaminohexane can be used as a scaffold to generate large, diverse chemical libraries. stanford.edu These libraries, containing thousands of structurally related but distinct molecules, can then be screened to identify "hits"—compounds with desired effects, such as the ability to enhance the therapeutic action of oligonucleotide drugs or to inhibit specific enzymes. nih.gov The structural diversity enabled by the bifunctional nature of N-Boc-1,6-diaminohexane makes it a valuable component for building the comprehensive compound libraries necessary for modern discovery campaigns.
Q & A
Q. What are the optimal synthetic routes for preparing N-Boc-1,6-diaminohexane, and how can undesired di-protection be minimized?
N-Boc-1,6-diaminohexane is synthesized via mono-protection of 1,6-diaminohexane using tert-butoxycarbonyl (Boc) anhydride. Flow-mediated synthesis in methanol at controlled stoichiometry (2:1 diamine-to-Boc₂O ratio) and short residence times (0.5–1.0 min) increases mono-protection yield to 64% while suppressing di-protection . Acidic conditions (e.g., HCl in dioxane) are used for Boc deprotection in downstream applications .
Q. How should N-Boc-1,6-diaminohexane be characterized to confirm purity and structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks at δ 1.4 ppm (Boc methyl groups) and δ 3.1–3.3 ppm (methylene protons adjacent to amine groups) .
- FTIR : Bands at ~1680 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (N-H bend) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 217.2 (M+H⁺) .
- SEC : Polydispersity index (PDI) <1.2 for polymer derivatives .
Q. What are the primary applications of N-Boc-1,6-diaminohexane in polymer chemistry?
It serves as a monomer in bioreducible poly(disulfide amine)s (e.g., poly(CBA-DAH)), synthesized via Michael addition with N,N′-cystaminebisacrylamide (CBA). These polymers exhibit:
- Gene delivery : Transfection efficiency comparable to PEI25k in 293T, HeLa, and NIH3T3 cells .
- Low cytotoxicity : IC₅₀ >200 µg/mL vs. PEI25k (IC₅₀ ~50 µg/mL) .
- Reducible disulfide bonds : Rapid DNA release in cytoplasmic conditions (5 mM DTT, 1 h) .
Advanced Research Questions
Q. How does the hexamethylene spacer length in poly(CBA-DAH) influence gene delivery efficiency?
The hexaethylene spacer enhances DNA condensation and endosomal escape via buffering capacity (pKa 5.1–7.4). Poly(CBA-DAH) achieves 7-fold higher luciferase expression than PEI25k in C2C12 myoblasts due to spacer flexibility and primary amine density . Comparative studies with shorter spacers (butane, ethylene) show reduced transfection efficiency .
Q. What strategies improve the functionalization of carbon nanotubes (CNTs) using N-Boc-1,6-diaminohexane?
Covalent grafting involves:
CNT oxidation : HNO₃ treatment to introduce -COOH groups .
Amide coupling : Activate -COOH with SOCl₂, react with N-Boc-1,6-diaminohexane to form SWCNT-oxa .
Deprotection : Remove Boc groups with TFA to expose primary amines for further conjugation .
Functionalized CNTs exhibit enhanced dispersion in polymeric matrices and improved mechanical properties .
Q. How can N-Boc-1,6-diaminohexane be utilized in designing antimicrobial agents?
It acts as a cationic linker in amphiphilic compounds targeting bacterial membranes. Example protocol:
- Synthesis : Couple N-Boc-1,6-diaminohexane to tartramides via carbodiimide chemistry (EDCI/DMAP in DCM) .
- Deprotection : HCl/dioxane yields primary amines for electrostatic interaction with Gram-negative LPS .
- Activity assay : MIC values <10 µg/mL against E. coli and S. aureus .
Q. What methodological challenges arise in coupling N-Boc-1,6-diaminohexane to pyrimidine derivatives?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
